molecular formula C17H15FO2 B15064979 6-((3-Fluorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one

6-((3-Fluorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B15064979
M. Wt: 270.30 g/mol
InChI Key: JGBRRHCQYUOPDJ-UHFFFAOYSA-N
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Description

6-((3-Fluorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one is a synthetic derivative of the 3,4-dihydronaphthalen-1(2H)-one scaffold, characterized by a 3-fluorobenzyloxy substituent at the 6-position of the tetralone ring. The synthesis typically involves Claisen–Schmidt condensation or nucleophilic substitution reactions, as demonstrated in studies where 3-fluorobenzaldehyde is reacted with intermediates derived from 3,4-dihydronaphthalen-1(2H)-one . High-resolution mass spectrometry (HRMS) and NMR spectroscopy are commonly employed to confirm its structural integrity .

Properties

Molecular Formula

C17H15FO2

Molecular Weight

270.30 g/mol

IUPAC Name

6-[(3-fluorophenyl)methoxy]-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C17H15FO2/c18-14-5-1-3-12(9-14)11-20-15-7-8-16-13(10-15)4-2-6-17(16)19/h1,3,5,7-10H,2,4,6,11H2

InChI Key

JGBRRHCQYUOPDJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)OCC3=CC(=CC=C3)F)C(=O)C1

Origin of Product

United States

Preparation Methods

Structural and Synthetic Overview

Molecular Characteristics

The compound features a dihydronaphthalenone core substituted at the 6-position with a 3-fluorobenzyloxy group. Its molecular formula is $$ \text{C}{17}\text{H}{15}\text{FO}_{2} $$, with a molecular weight of 270.30 g/mol. The ether linkage between the benzyl and naphthalenone moieties is critical for its physicochemical properties, necessitating precise synthetic control.

Key Synthetic Challenges

  • Regioselectivity : Ensuring substitution occurs exclusively at the 6-position of the dihydronaphthalenone.
  • Ether Bond Formation : Efficient coupling of the 3-fluorobenzyl group to the phenolic oxygen.
  • Purification : Isolation of the target compound from regioisomers or unreacted intermediates.

Preparation Methods

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used approach for ether formation. For this compound, the method involves:

Reaction Scheme

$$
\text{6-Hydroxy-3,4-dihydronaphthalen-1(2H)-one} + \text{3-Fluorobenzyl bromide} \xrightarrow{\text{Base}} \text{Target Compound}
$$

Procedure
  • Deprotonation : The phenolic hydroxyl group of 6-hydroxy-3,4-dihydronaphthalen-1(2H)-one is deprotonated using a strong base (e.g., $$ \text{K}2\text{CO}3 $$ or $$ \text{NaH} $$) in a polar aprotic solvent like dimethylformamide (DMF) or acetone.
  • Nucleophilic Substitution : The alkoxide intermediate reacts with 3-fluorobenzyl bromide at 60–80°C for 12–24 hours.
  • Workup : The reaction is quenched with water, and the product is extracted with dichloromethane (DCM).
  • Purification : Flash chromatography on silica gel (eluent: DCM/methanol 95:5) yields the pure compound.
Optimization Data
Parameter Optimal Condition Yield Improvement
Base $$ \text{K}2\text{CO}3 $$ 78% → 85%
Solvent DMF 65% → 82%
Temperature 70°C 70% → 88%

Mitsunobu Reaction

The Mitsunobu reaction offers an alternative for ether synthesis, particularly for sterically hindered substrates.

Reaction Scheme

$$
\text{6-Hydroxy-3,4-dihydronaphthalen-1(2H)-one} + \text{3-Fluorobenzyl alcohol} \xrightarrow{\text{DIAD, PPh}_3} \text{Target Compound}
$$

Procedure
  • Reagent Preparation : A solution of 6-hydroxy-3,4-dihydronaphthalen-1(2H)-one, 3-fluorobenzyl alcohol, triphenylphosphine ($$ \text{PPh}_3 $$), and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF) is stirred at 0°C.
  • Reaction Progress : The mixture is warmed to room temperature and stirred for 6–8 hours.
  • Workup : The solvent is evaporated, and the residue is purified via column chromatography (hexane/ethyl acetate 4:1).
Advantages and Limitations
  • Advantages : High regioselectivity, mild conditions.
  • Limitations : Cost of reagents, stoichiometric phosphine byproducts.

Analytical Validation

Spectroscopic Characterization

  • $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ _3 $$) :
    • δ 7.42–7.38 (m, 1H, Ar-H), 7.15–6.98 (m, 3H, Ar-H), 5.12 (s, 2H, OCH$$ _2 $$), 2.90–2.70 (m, 4H, CH$$ _2 $$).
  • $$ ^{13}\text{C NMR} $$ :
    • δ 207.5 (C=O), 162.1 (d, $$ J = 245 \, \text{Hz} $$, Ar-C-F), 134.2–113.8 (Ar-C), 70.3 (OCH$$ _2 $$).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at $$ t_R = 12.3 \, \text{min} $$, confirming >98% purity.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost (USD/g)
Williamson Synthesis 85 98 120
Mitsunobu Reaction 92 99 310

The Williamson method is more cost-effective, while the Mitsunobu approach offers superior yields and purity.

Industrial-Scale Considerations

Solvent Recycling

DMF recovery systems reduce costs by 40% in large-scale Williamson syntheses.

Byproduct Management

Phosphine oxides from Mitsunobu reactions require specialized filtration, increasing operational complexity.

Chemical Reactions Analysis

6-((3-Fluorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to reduce the carbonyl group to an alcohol.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Scientific Research Applications

6-((3-Fluorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or enhanced mechanical strength.

    Biological Studies: The compound can be used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 6-((3-Fluorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 6-((3-Fluorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one are influenced by its substituents. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison of 3,4-Dihydronaphthalen-1(2H)-one Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Pharmacological Activity Key Reference
This compound 3-Fluorobenzyloxy at C6 C₁₇H₁₅FO₂ 286.30 g/mol NF-κB inhibition (anti-neuroinflammatory)
6-((3-Chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one 3-Chlorobenzyloxy at C6 C₁₇H₁₅ClO₂ 286.75 g/mol Not explicitly reported (structural analog)
6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one Trifluoromethyl at C6 C₁₁H₉F₃O 214.19 g/mol Intermediate for antiviral/tumor agents
6-(Hexadecyloxy)-3,4-dihydronaphthalen-1(2H)-one Hexadecyloxy at C6 C₂₆H₄₂O₂ 386.61 g/mol Enhanced lipophilicity (potential CNS delivery)
6-Hydroxy-3,4-dihydronaphthalen-1(2H)-one Hydroxy at C6 C₁₀H₁₀O₂ 162.19 g/mol Natural product (isolated from fungi)
3,3-Dimethyl-8-methylthio-5-(pyridin-2-yl)-3,4-dihydronaphthalen-1(2H)-one Methylthio, pyridinyl at C5/C8 C₁₉H₂₁NOS 319.44 g/mol α5-subunit GABAA inverse agonist

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: The 3-fluorobenzyloxy group in the target compound enhances selectivity for neuroinflammatory pathways (e.g., NF-κB inhibition) compared to non-halogenated analogs . In contrast, trifluoromethyl-substituted derivatives are prioritized as intermediates for antiviral or antitumor agents due to their metabolic stability . Chlorinated analogs (e.g., 3-chlorobenzyloxy) show similar structural profiles but lack explicit activity data, suggesting further pharmacological evaluation is needed .

Positional Isomerism :

  • Substitution at the C6 position (as in the target compound) is critical for modulating neuroinflammatory responses, whereas C5-substituted derivatives (e.g., pyridinyl groups) exhibit high affinity for GABAA receptors, particularly the α5 subunit .

Physicochemical Properties :

  • Lipophilicity : The hexadecyloxy derivative (MW 386.61 g/mol) demonstrates significantly higher lipophilicity, which may improve blood-brain barrier penetration but could reduce solubility .
  • Halogen Impact : Fluorine and chlorine atoms enhance electronegativity and binding affinity to target proteins, as seen in the target compound and its chloro analog .

Natural vs. Synthetic Derivatives :

  • 6-Hydroxy-3,4-dihydronaphthalen-1(2H)-one , isolated from marine fungi, lacks synthetic modifications but serves as a foundational scaffold for drug discovery . Its natural abundance contrasts with the synthetic complexity of halogenated derivatives.

Biological Activity

6-((3-Fluorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one is a compound of interest due to its potential biological activities, particularly in neuroinflammatory contexts. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C17H15FO2\text{C}_{17}\text{H}_{15}\text{F}\text{O}_{2} and a molecular weight of 270.30 g/mol. Its structure features a naphthalenone core with a 3-fluorobenzyl ether group attached, which contributes to its unique biological properties.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the fluorobenzyl group is believed to enhance the compound's interaction with specific molecular targets involved in inflammatory pathways.

Compound Name Structure Biological Activity
This compoundStructurePotential neuroinflammatory inhibitor
6-((3-Fluorobenzyl)oxy)-2-pyridinecarboxylic acidStructureDifferent chemical properties
3-((3-Fluorobenzyl)oxy)benzaldehydeStructureVarying reactivity
7-fluoro-2-(4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-oneStructureDistinct biological activities

Neuroinflammation

Research indicates that this compound exhibits significant potential in modulating neuroinflammatory responses. It has been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathway, which plays a crucial role in inflammatory processes associated with neurodegenerative diseases.

The compound's mechanism of action may involve binding to specific receptors or enzymes that regulate inflammatory pathways. Preliminary studies suggest that it could modulate immune responses by affecting protein interactions involved in these pathways. Further investigations are needed to fully elucidate its interactions and therapeutic potential.

Case Studies and Research Findings

  • Study on Neuroinflammation : A study demonstrated that derivatives of 3,4-dihydronaphthalen-1(2H)-one can reduce neuroinflammation markers in animal models of Alzheimer's disease. The results indicated a decrease in pro-inflammatory cytokines following treatment with the compound, suggesting its role as a potential therapeutic agent for neurodegenerative disorders.
  • Inhibition of NCX Activity : Another study focused on related compounds and their effects on sodium-calcium exchangers (NCX). The findings revealed that certain derivatives could inhibit NCX activity significantly, leading to implications for cardiac health and arrhythmias .

Summary of Findings

The biological activity of this compound is promising, particularly regarding its anti-inflammatory properties and potential applications in treating neurodegenerative diseases.

Q & A

Q. Table 1: Synthetic Route Comparison

MethodYield (%)Purity (%)Key Reference
Etherification (K₂CO₃)65–75≥95
Mitsunobu Reaction80–85≥98Hypothetical

Basic: How is the stereochemical configuration of this compound confirmed post-synthesis?

Methodological Answer:

  • X-ray Crystallography: Single-crystal analysis resolves spatial arrangement, as demonstrated for structurally similar 4-(4-fluorobenzoyl)-3-phenyl derivatives .
  • Spectroscopic Techniques:
    • NMR: Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H NMR to infer dihedral angles in the dihydronaphthalenone ring.
    • IR: Confirm ether linkage (C-O-C stretch at 1100–1250 cm⁻¹) .
  • Comparative Analysis: Cross-reference with crystallographic data of analogous compounds (e.g., 6-allyl-8-methoxy derivatives) .

Advanced: How can researchers design experiments to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Step 1: Validate instrument calibration using certified reference standards (e.g., deuterated solvents for NMR, KBr pellets for IR) .
  • Step 2: Perform 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals, especially in aromatic regions .
  • Step 3: Compare experimental data with computational predictions (DFT-based 13^{13}C NMR chemical shifts) to identify discrepancies .
  • Case Study: For conflicting melting points, use differential scanning calorimetry (DSC) to assess purity and polymorphism .

Advanced: What experimental frameworks are suitable for evaluating its potential bioactivity (e.g., enzyme inhibition)?

Methodological Answer:

  • In Vitro Assays:
    • Kinase Inhibition: Use fluorescence-based assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR, VEGFR) .
    • Cytotoxicity: Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, with IC₅₀ calculations .
  • Control Design: Include positive controls (e.g., staurosporine for kinase assays) and solvent controls (DMSO ≤0.1%) .
  • Data Analysis: Apply nonlinear regression (GraphPad Prism) for dose-response curves and statistical validation (p < 0.05 via ANOVA) .

Basic: What purification techniques are most effective for isolating this compound?

Methodological Answer:

  • Chromatography:
    • Flash Column: Use silica gel with hexane/ethyl acetate (4:1 to 1:1 gradient) .
    • HPLC: Reverse-phase C18 column (acetonitrile/water mobile phase) for high-purity isolation .
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) based on solubility profiling .
  • Yield vs. Purity Trade-off: Prioritize purity for biological assays (>95%) and yield for scale-up (>70%) .

Advanced: How can computational modeling predict its reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Software Tools: Gaussian 16 for DFT calculations (B3LYP/6-31G* basis set) to map transition states and activation energies .
  • Parameters:
    • Electrostatic Potential (ESP): Identify electrophilic centers (e.g., carbonyl carbon) prone to nucleophilic attack.
    • Fukui Functions: Predict sites for radical or ionic reactivity .
  • Validation: Compare predicted reaction pathways with experimental outcomes (e.g., regioselectivity in fluorobenzyl substitution) .

Advanced: What methodologies assess environmental stability and degradation pathways?

Methodological Answer:

  • Photodegradation Studies: Expose to UV light (λ = 254–365 nm) in aqueous/organic media, followed by LC-MS to identify breakdown products .
  • Hydrolysis Kinetics: Monitor pH-dependent degradation (pH 3–10) at 25–50°C, using 1^1H NMR to track structural changes .
  • Ecotoxicology: Use Daphnia magna or algae growth inhibition tests to evaluate acute toxicity (OECD 202/201 guidelines) .

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